![molecular formula C11H15NO3 B2371923 N-[2-(4-methoxyphenoxy)ethyl]acetamide CAS No. 540512-00-3](/img/structure/B2371923.png)
N-[2-(4-methoxyphenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenoxy)ethyl]acetamide, also known as MPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPEA is a synthetic compound that is derived from the natural compound, piperine, which is found in black pepper. MPEA has been studied extensively for its ability to modulate various physiological and biochemical processes, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
A study discusses the synthesis of novel acetamide derivatives, including N-[2-(4-methoxyphenoxy)ethyl]acetamide. These compounds were synthesized using the Leuckart reaction and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Some derivatives showed activities comparable to standard drugs, suggesting their potential in pharmacological applications (Rani, Pal, Hegde, & Hashim, 2016).
Application in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative related to N-[2-(4-methoxyphenoxy)ethyl]acetamide, is noted as an intermediate in the natural synthesis of antimalarial drugs. The research focused on the chemoselective monoacetylation of 2-aminophenol to this compound using specific catalysts, highlighting its role in the development of antimalarial medications (Magadum & Yadav, 2018).
Role in Herbicide Metabolism
Studies on chloroacetamide herbicides, which are structurally similar to N-[2-(4-methoxyphenoxy)ethyl]acetamide, provide insights into their metabolism and potential environmental impacts. These herbicides are used in agriculture and have been studied for their carcinogenic properties in rats. Understanding their metabolic pathways in liver microsomes offers valuable information for environmental and health risk assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Inhibitory Activity in Diabetes Research
Derivatives of N-[2-(4-methoxyphenoxy)ethyl]acetamide, such as 2-(4-methoxyphenyl)ethyl acetamide, have been evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed potential as antidiabetic agents in specific animal models, indicating their relevance in diabetes research and treatment (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVTIKHBGVXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)

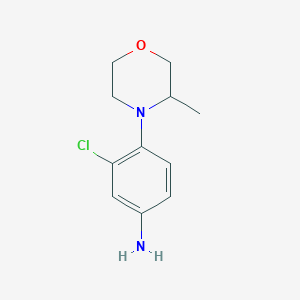


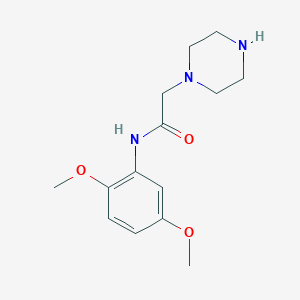
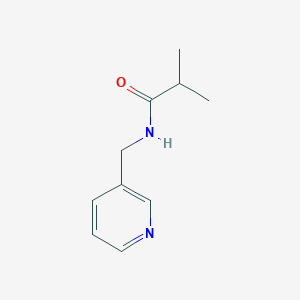
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
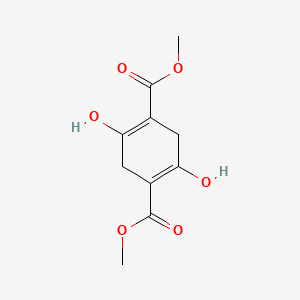
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)

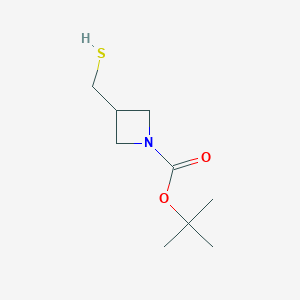
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)